13-(1,3-benzodioxol-5-yl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
Overview
Description
10-(1,3-benzodioxol-5-yl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4’,5’3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione: is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a dimethylphenyl group, and a tetrahydropyrimido-pyrrolo-oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1,3-benzodioxol-5-yl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4’,5’:3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione typically involves multi-step organic synthesis. Key steps may include:
Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.
Construction of the pyrimido-pyrrolo-oxazine core: This involves cyclization reactions, often using reagents such as phosphorus oxychloride (POCl3) and bases like triethylamine.
Introduction of the dimethylphenyl group: This step may involve Friedel-Crafts alkylation using dimethylphenyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the pyrimido-pyrrolo-oxazine core, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Biochemistry: Used in studies of enzyme inhibition and protein-ligand interactions.
Industry
Chemical Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Pharmaceutical Industry: Explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 10-(1,3-benzodioxol-5-yl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4’,5’:3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through competitive binding or allosteric modulation, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares the benzene ring structure but differs significantly in functional groups and overall complexity.
Nitric acid: While not structurally similar, it shares some chemical reactivity characteristics, such as oxidation potential.
Uniqueness
The uniqueness of 10-(1,3-benzodioxol-5-yl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4’,5’:3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione lies in its intricate structure, which combines multiple functional groups and ring systems, providing a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
13-(1,3-benzodioxol-5-yl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-25-20-18(23(28)26(2)24(25)29)19(14-6-4-3-5-7-14)27-10-11-30-22(21(20)27)15-8-9-16-17(12-15)32-13-31-16/h3-9,12,22H,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHHVRWWYWAJTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(OCCN3C(=C2C(=O)N(C1=O)C)C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.